L-Tyrosyl-D-alanyl-L-phenylalanine
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Overview
Description
L-Tyrosyl-D-alanyl-L-phenylalanine is a synthetic tripeptide composed of three amino acids: L-tyrosine, D-alanine, and L-phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-D-alanyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents such as HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA or other suitable reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale, purity, and cost considerations.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-D-alanyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.
Reduction: The peptide bonds can be reduced under specific conditions to yield amino alcohols.
Substitution: The aromatic rings of L-tyrosine and L-phenylalanine can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino alcohols and reduced peptides.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
L-Tyrosyl-D-alanyl-L-phenylalanine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects, including as a drug delivery vehicle.
Industry: Utilized in the development of novel biomaterials and as a building block for synthetic polymers.
Mechanism of Action
The mechanism of action of L-Tyrosyl-D-alanyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanyl-L-tyrosyl-L-alanine: Another tripeptide with similar amino acid composition but different sequence.
L-Tyrosyl-L-alanyl-L-phenylalanine: A stereoisomer with all L-amino acids.
L-Tyrosyl-D-alanyl-D-phenylalanine: A stereoisomer with D-phenylalanine.
Uniqueness
L-Tyrosyl-D-alanyl-L-phenylalanine is unique due to its specific sequence and stereochemistry, which confer distinct biological and chemical properties. The presence of D-alanine in the sequence can affect the peptide’s stability, resistance to enzymatic degradation, and interaction with biological targets.
Properties
CAS No. |
80705-25-5 |
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Molecular Formula |
C21H25N3O5 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H25N3O5/c1-13(23-20(27)17(22)11-15-7-9-16(25)10-8-15)19(26)24-18(21(28)29)12-14-5-3-2-4-6-14/h2-10,13,17-18,25H,11-12,22H2,1H3,(H,23,27)(H,24,26)(H,28,29)/t13-,17+,18+/m1/s1 |
InChI Key |
XGEUYEOEZYFHRL-BVGQSLNGSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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